molecular formula C19H27N7O3 B14092030 3,9-dimethyl-7-(2-methylallyl)-1-(2-morpholinoethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

3,9-dimethyl-7-(2-methylallyl)-1-(2-morpholinoethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

Cat. No.: B14092030
M. Wt: 401.5 g/mol
InChI Key: MGTKDAKAMHWSJJ-UHFFFAOYSA-N
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Description

3,9-dimethyl-7-(2-methylallyl)-1-(2-morpholinoethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,9-dimethyl-7-(2-methylallyl)-1-(2-morpholinoethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the triazine ring and subsequent functionalization to introduce the methyl, methylallyl, and morpholinoethyl groups. Each step requires specific reagents and conditions, such as the use of strong bases, acids, and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3,9-dimethyl-7-(2-methylallyl)-1-(2-morpholinoethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new alkyl or aryl groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.

    Medicine: The compound could be explored for its potential therapeutic effects, such as antiviral, anticancer, or antimicrobial activities.

    Industry: It may find applications in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3,9-dimethyl-7-(2-methylallyl)-1-(2-morpholinoethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione depends on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other purine derivatives and triazine-containing molecules. Examples might include:

  • 6-thioguanine
  • Azathioprine
  • Triazine-based herbicides

Uniqueness

What sets 3,9-dimethyl-7-(2-methylallyl)-1-(2-morpholinoethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione apart is its unique combination of functional groups, which may confer distinct chemical and biological properties

Properties

Molecular Formula

C19H27N7O3

Molecular Weight

401.5 g/mol

IUPAC Name

3,9-dimethyl-7-(2-methylprop-2-enyl)-1-(2-morpholin-4-ylethyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

InChI

InChI=1S/C19H27N7O3/c1-13(2)11-25-17(27)15-16(22(4)19(25)28)20-18-24(15)12-14(3)21-26(18)6-5-23-7-9-29-10-8-23/h1,5-12H2,2-4H3

InChI Key

MGTKDAKAMHWSJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(=C)C)CCN4CCOCC4

Origin of Product

United States

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